molecular formula C18H19ClN2O3 B3045077 1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)- CAS No. 1018126-50-5

1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)-

Cat. No.: B3045077
CAS No.: 1018126-50-5
M. Wt: 346.8
InChI Key: IVMVYJSUFDFDQE-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metabisulphite, aromatic aldehydes, and cyanogen bromide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzimidazole ring .

Properties

IUPAC Name

1-(2-chlorophenoxy)-3-[2-(methoxymethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-12-18-20-15-7-3-4-8-16(15)21(18)10-13(22)11-24-17-9-5-2-6-14(17)19/h2-9,13,22H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMVYJSUFDFDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149395
Record name α-[(2-Chlorophenoxy)methyl]-2-(methoxymethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018126-50-5
Record name α-[(2-Chlorophenoxy)methyl]-2-(methoxymethyl)-1H-benzimidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018126-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(2-Chlorophenoxy)methyl]-2-(methoxymethyl)-1H-benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)-
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1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)-
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1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)-
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1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)-
Reactant of Route 6
1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)-

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